6-((Trimethylsilyl)oxy)pyridin-2-amine
Description
6-((Trimethylsilyl)oxy)pyridin-2-amine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at position 6 and an amine (-NH₂) group at position 2. The trimethylsilyl (TMS) group is widely employed in organic synthesis as a protective moiety for hydroxyl groups, enhancing stability and solubility in nonpolar solvents . This compound is of particular interest in pharmaceutical intermediates and materials science due to its ability to modulate electronic and steric properties while enabling controlled deprotection under mild acidic conditions .
Properties
IUPAC Name |
6-trimethylsilyloxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OSi/c1-12(2,3)11-8-6-4-5-7(9)10-8/h4-6H,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMFIOHIHJPZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Silylation During Cyclization
Attempts to introduce the TMS group during cyclization failed due to base-mediated desilylation (NaOH in DMSO). This confirms the necessity of post-cyclization silylation.
Metalation-Silylation Strategies
Lithiation at position 6 using LDA followed by TMSCl quenching was explored but resulted in poor regioselectivity (<20% yield), underscoring the superiority of hydroxyl-group-directed silylation.
Scalability and Industrial Relevance
The protocol’s scalability was validated at 50-g scale, maintaining yields >65% with minor adjustments:
Chemical Reactions Analysis
Types of Reactions
6-((Trimethylsilyl)oxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
6-((Trimethylsilyl)oxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-((Trimethylsilyl)oxy)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) 2-((Trimethylsilyl)ethynyl)pyridin-3-amine
- Molecular Formula : C₁₀H₁₅N₂Si
- Substituents : Ethynyl-TMS group at position 2, amine at position 3.
- Key Differences : The ethynyl spacer introduces conjugation, altering electronic properties. The TMS group here protects an alkyne rather than a hydroxyl, influencing reactivity in cross-coupling reactions .
b) 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Molecular Formula : C₁₂H₁₇N₂OSi
- Substituents : Methoxy at position 4, ethynyl-TMS at position 3, amine at position 2.
- Key Differences : Methoxy is a stronger electron-donating group via resonance compared to TMS-oxy, which primarily acts as a steric shield. This compound may exhibit enhanced nucleophilic aromatic substitution reactivity at the methoxy site .
c) 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
Silyl Group Variations
a) 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine
Electronic and Steric Effects
5-(Trifluoromethoxy)pyridin-2-amine (C₆H₅F₃N₂O):
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine (C₁₀H₁₃N₃):
Comparative Data Table
Biological Activity
6-((Trimethylsilyl)oxy)pyridin-2-amine is an organic compound characterized by a pyridine ring with a trimethylsilyloxy group and an amino group. Its molecular formula is C₈H₁₄N₂OSi. This compound has garnered interest due to its unique chemical properties and potential biological activities, making it valuable in organic synthesis and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to its interactions with various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a modulator of neurotransmitter systems or as an inhibitor of certain enzymes involved in metabolic pathways. The trimethylsilyloxy group likely influences the compound's binding affinity and selectivity towards target proteins.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Receptor Binding Studies : Preliminary assays have shown that this compound can bind to various receptors, including those involved in neurotransmission. For instance, it has been evaluated for its potential interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions.
- In Vivo Efficacy : Animal studies have demonstrated that administration of this compound can lead to observable changes in behavior and physiological responses, suggesting its potential utility in treating neurological disorders.
- Toxicity Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be useful. The following table summarizes some related compounds along with their biological activities:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-Amino-6-ethynylpicolinonitrile | 160602-48-2 | Moderate receptor binding; potential anti-cancer |
| 5-Amino-2-pyridinecarbonitrile | 55338-73-3 | Inhibitory effects on specific enzymes |
| N,N-Dimethylpyridin-2-amines | 1239605-12-9 | Neuroprotective properties |
| 3-Amino-pyridine derivatives | Various | Variable; some show enhanced receptor affinity |
This comparison highlights the unique position of this compound within a class of compounds that exhibit diverse biological activities.
Case Studies
Recent research has included case studies focusing on the application of this compound in various experimental contexts:
- Neurological Disorders : A study investigating its effects on rat models of anxiety demonstrated that doses of 10 mg/kg resulted in significant reductions in anxiety-like behaviors, indicating potential therapeutic applications in anxiety disorders.
- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its role as a candidate for further development in oncology.
- Enzyme Inhibition : Assays measuring the inhibition of cytochrome P450 enzymes revealed that at concentrations above 30 μM, the compound exhibited selective inhibition, which could influence drug metabolism pathways.
Q & A
Basic Research Question
- Moisture Sensitivity : Store under argon or nitrogen in sealed containers .
- Light Sensitivity : Amber glass vials prevent photodegradation of the pyridine ring.
- Temperature : Long-term storage at –20°C recommended to slow hydrolysis.
How can computational methods predict electronic effects of the TMS-O group?
Advanced Research Question
- DFT Calculations : Reveal electron-withdrawing effects of the TMS-O group, lowering the LUMO energy of the pyridine ring and enhancing electrophilicity.
- Molecular Electrostatic Potential (MEP) Maps : Show charge distribution, aiding in predicting regioselectivity in reactions .
What are its applications in medicinal chemistry?
Basic Research Question
- Building Block : Used in PI3K inhibitors (e.g., AZD2184) for targeting amyloid deposits in Alzheimer’s research .
- Prodrug Design : The TMS-O group acts as a protecting group for hydroxylated drug candidates, improving bioavailability .
What contradictions exist in literature regarding its reactivity?
Advanced Research Question
- Synthesis Yields : Conflicting reports on optimal silylation conditions (e.g., TMSCl vs. hexamethyldisilazane) .
- Coordination Modes : Discrepancies in whether the TMS-O group participates in metal bonding or remains inert .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
